molecular formula C22H18N2O2 B3184417 N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1126367-56-3

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B3184417
CAS No.: 1126367-56-3
M. Wt: 342.4
InChI Key: ONFRGTDIOFWJPQ-UHFFFAOYSA-N
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Description

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a synthetic small molecule with a molecular formula of C₂₂H₁₈N₂O₂ and a molecular weight of 342.39 g/mol . It belongs to the benzamide class of compounds, which are extensively investigated in medicinal chemistry for their potential as protein kinase inhibitors . Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of various diseases, making them prominent drug targets . The structural design of this compound, featuring a benzamide core linked to a pyridinylmethoxy group and an ethynyl-substituted phenyl ring, is characteristic of scaffolds developed to target the ATP-binding site and allosteric pockets of kinases . Related benzamide derivatives have demonstrated significant research utility by acting as type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, leading to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in studies on diverse cancer cell lines, including leukemic and renal carcinomas . Furthermore, a structurally similar compound, 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, has been identified as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), suggesting a potential research pathway for this compound in modulating kinase-mediated signaling cascades . Given its structural and potential functional similarities to established research compounds, this compound represents a valuable chemical tool for basic scientific research, primarily in the fields of oncology and signal transduction. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRGTDIOFWJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186033
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-56-3
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126367-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, a compound with the CAS number 1126367-56-3, is part of a class of benzamides that have garnered attention for their potential biological activities. This article will explore the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OC_{18}H_{18}N_{2}O, with a molecular weight of 290.35 g/mol. The structure consists of a benzamide core substituted with an ethynyl group and a pyridinylmethoxy moiety, which may influence its pharmacological properties.

2. Kinase Inhibition

Benzamides are often investigated for their role as kinase inhibitors. The presence of the pyridine ring may enhance binding affinity to various kinases involved in cancer pathways. While direct studies on this compound's kinase inhibition are not available, related compounds have shown promise in this area, indicating a potential avenue for further exploration.

Case Study: Neuroleptic Activity

A comparative study on a series of benzamides demonstrated that modifications to the benzamide structure significantly affected their neuroleptic activity. For instance, compounds with specific substitutions exhibited enhanced potency compared to standard treatments like haloperidol . This suggests that this compound may also exhibit variable efficacy based on its unique structural features.

Table: Comparison of Biological Activities

Compound NameActivity TypePotency (Relative to Standard)Reference
HaloperidolNeurolepticStandard
This compoundPotential NeurolepticTBD
Other BenzamidesKinase InhibitorsVariable

Conclusion and Future Directions

This compound presents a promising area for future research due to its structural characteristics reminiscent of known bioactive compounds. While current literature provides insights into the biological activities of related benzamides, direct studies on this compound are necessary to elucidate its specific mechanisms and therapeutic potentials.

Further research could focus on:

  • In vitro and in vivo studies to assess its pharmacological effects.
  • Structure-activity relationship (SAR) analyses to optimize its efficacy.
  • Exploration as a potential treatment for neuropsychiatric conditions or as a kinase inhibitor in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide are best understood when compared to related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol)* Potential Implications Source
This compound (Target) Ethynyl group, pyridin-2-ylmethoxy ~377.4 Rigid alkyne for targeted binding; pyridine enhances solubility and π-π interactions.
N-(5-Cyano-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide (SC-26084) Cyano (-CN) group replaces ethynyl ~363.3 Electron-withdrawing cyano group may alter electronic properties and binding affinity.
N-[2-methyl-5-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl]-... Morpholinylmethyl-thiazole heterocycle ~517.6 Thiazole and morpholine enhance solubility and enable heterocyclic interactions.
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidinylsulfonyl group, thiazole ring ~455.5 Sulfonyl group improves metabolic stability; thiazole aids in kinase inhibition.
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-... Ethylsulfonyl, methoxy, pyrrolidinyl groups ~423.5 Sulfonyl and amino groups may enhance blood-brain barrier penetration.

*Molecular weights estimated based on structural formulas.

Key Findings from Comparative Analysis

Heterocyclic additions (e.g., thiazole in ’s compound) are associated with improved solubility and affinity for enzymes like kinases, as seen in NF-κB-activating aminothiazole scaffolds .

Solubility and Pharmacokinetics Pyridinylmethoxy and morpholine groups (e.g., in SC-26084 and ’s compound) likely enhance aqueous solubility compared to non-polar substituents like ethynyl. Sulfonyl groups (e.g., in ’s compound 2D216) are known to improve metabolic stability and oral bioavailability .

Synthetic Accessibility The target compound’s synthesis likely follows standard benzamide coupling protocols (similar to methods in ), but the ethynyl group may require specialized handling (e.g., Sonogashira coupling) .

Q & A

Q. What are the established synthetic methodologies for N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, and what intermediates are critical in its multi-step synthesis?

The synthesis involves sequential functionalization of the benzamide core. Key steps include:

  • Introduction of the pyridin-2-ylmethoxy group : Achieved via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) on 4-hydroxybenzamide derivatives .
  • Ethynylation of the aromatic amine : Palladium-catalyzed Sonogashira coupling (Pd(PPh₃)₄, CuI, PPh₃) between 5-iodo-2-methylaniline and terminal alkynes yields the ethynyl-substituted intermediate . Critical intermediates include 4-(pyridin-2-ylmethoxy)benzoic acid chloride and 5-ethynyl-2-methylaniline, with yields optimized to >70% through catalyst tuning .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • ¹H/¹³C NMR : Resolves substitution patterns (e.g., pyridin-2-ylmethoxy protons at δ 5.2–5.4 ppm; ethynyl protons at δ 3.1–3.3 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 387.1472). Discrepancies in aromatic proton splitting (¹H NMR) require 2D NMR (COSY, HSQC) or purity reassessment via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up, particularly for palladium-catalyzed steps?

  • Reactor Design : Use continuous flow systems for exothermic ethynylation steps to improve heat dissipation and reduce side products .
  • Solvent Optimization : Replace THF with 1,4-dioxane to enhance intermediate solubility.
  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand additives (e.g., XPhos) to reduce catalyst loading (≤5 mol%) while maintaining >80% conversion .

Q. What experimental strategies address contradictions in reported bioactivity across assay systems?

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., Hedgehog pathway inhibition via SMO receptor binding) .
  • Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to correlate in vitro IC₅₀ with in vivo efficacy .
  • Orthogonal Assays : Compare SPR binding affinity (KD) with cell-based luciferase reporter assays (e.g., Gli1 transcriptional activity) .

Q. How can computational modeling predict binding modes to targets like Smoothened (SMO) receptors?

  • Molecular Docking : Use Glide (Schrödinger) with SMO homology models (based on PDB: 6OT0) to identify key interactions (e.g., hydrogen bonding with Arg265) .
  • MD Simulations : Run 100 ns trajectories (AMBER) to evaluate binding stability of the ethynyl group in hydrophobic pockets .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., pyridin-2-ylmethoxy vs. phenylmethoxy) on binding affinity .

Q. What methodologies are recommended for metabolic stability studies in hepatic systems?

  • Microsomal Incubation : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration (37°C, pH 7.4). Sample at 0, 15, 30, 60 min for LC-MS/MS quantification .
  • CYP450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways.
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ substitution) to stabilize labile positions and validate metabolic soft spots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Reactant of Route 2
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

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